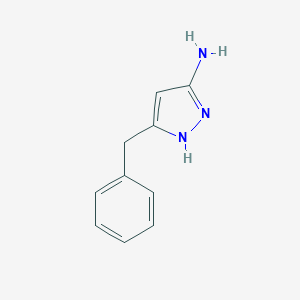

5-Benzyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPHCDGFBYQNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150712-24-6 | |

| Record name | 5-benzyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Benzyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol for its synthesis, and relevant quantitative data.

Introduction

This compound is a member of the aminopyrazole class of compounds, which are of significant interest in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a common feature in many biologically active molecules, and the presence of both an amino and a benzyl group provides versatile points for further chemical modification, making it a key intermediate in the synthesis of diverse compound libraries for screening and development. The most direct and widely utilized method for the synthesis of this and similar 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of the β-ketonitrile intermediate, 4-phenyl-3-oxobutanenitrile. This is typically achieved through a base-catalyzed Claisen-type condensation between ethyl phenylacetate and acetonitrile.[1][2]

-

Step 2: Cyclization with hydrazine. The intermediate, 4-phenyl-3-oxobutanenitrile, is then reacted with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable pyrazole ring.[3][4][5]

The overall reaction mechanism is a well-established route for the formation of 5-aminopyrazoles from β-ketonitriles.[4][5]

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 4-Phenyl-3-oxobutanenitrile

This procedure is based on the established Claisen condensation reaction between an ester and a nitrile.[1][2]

Materials:

-

Ethyl phenylacetate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a solution of ethyl phenylacetate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous toluene dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Cool the mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of water.

-

Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions.

-

Acidify the combined aqueous layers to a pH of approximately 3-4 with cold 10% hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 4-phenyl-3-oxobutanenitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol outlines the cyclization of the β-ketonitrile intermediate with hydrazine hydrate.[3]

Materials:

-

4-Phenyl-3-oxobutanenitrile

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-phenyl-3-oxobutanenitrile (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The synthesis of aminopyrazoles from β-ketonitriles and hydrazine is generally an efficient process. While the exact yield for this compound is dependent on specific reaction conditions and purification efficacy, the literature reports good to excellent yields for analogous transformations.

| Product | Starting β-Ketonitrile | Hydrazine Derivative | Yield (%) | Reference |

| 5-Amino-1-aroylpyrazoles | β-Aminocrotononitrile | Aroylhydrazines | 80-97% | [6] |

| 3-Aminopyrazoles | Isoxazoles (via β-ketonitrile intermediate) | Hydrazine | 74-92% | [7] |

| 5-Phenyl-1H-pyrazol-3-amine | Benzoylacetonitrile | Hydrazine Hydrate | Not specified, but described as efficient | [8] |

| 1,5-Isomer Pyrazoles | Diketoesters | Arylhydrazine | 60-66% | [9] |

Table 1: Reported yields for the synthesis of various aminopyrazole derivatives.

Conclusion

The synthetic pathway detailed in this guide, involving the condensation of ethyl phenylacetate with acetonitrile followed by cyclization with hydrazine, represents a robust and reliable method for the production of this compound. The procedure utilizes readily available starting materials and follows well-understood reaction mechanisms. The provided experimental protocols and workflow diagrams offer a clear guide for researchers in the fields of organic synthesis and drug development to produce this key heterocyclic intermediate. The expected yields, based on analogous reactions, are high, making this an efficient route for accessing this compound and its derivatives for further investigation.

References

- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 2. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 150712-24-6 [amp.chemicalbook.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 5-Benzyl-3-aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 5-benzyl-3-aminopyrazole, a key heterocyclic scaffold in medicinal chemistry. The primary and most effective synthetic route involves the cyclocondensation of a β-ketonitrile, specifically 3-oxo-4-phenylbutanenitrile, with hydrazine. This document details the synthesis of the precursor, the subsequent cyclization reaction, and the factors governing the regioselectivity of the process. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of the synthetic pathway are presented to facilitate the practical application of this knowledge in a research and development setting.

Introduction

Aminopyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The specific regioisomer, 5-benzyl-3-aminopyrazole, is of particular interest as a building block in the synthesis of various pharmacologically active compounds. The regioselective synthesis of this molecule is crucial to avoid the formation of the isomeric 3-benzyl-5-aminopyrazole, which can be challenging and costly to separate.

The most versatile and widely employed method for the synthesis of 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine.[1][2] This approach offers a direct and efficient route to the desired pyrazole core. This guide will focus on the two key stages of this synthesis: the preparation of the 3-oxo-4-phenylbutanenitrile precursor and its subsequent regioselective cyclocondensation with hydrazine.

Synthetic Pathway Overview

The regioselective synthesis of 5-benzyl-3-aminopyrazole is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-4-phenylbutanenitrile. This is followed by the cyclocondensation of this intermediate with hydrazine hydrate.

Figure 1: General synthetic pathway for 5-benzyl-3-aminopyrazole.

Step 1: Synthesis of 3-Oxo-4-phenylbutanenitrile

The key precursor, 3-oxo-4-phenylbutanenitrile, is synthesized via a Claisen condensation reaction. This reaction involves the base-mediated condensation of benzyl cyanide with an ester, typically ethyl acetate.[3]

Reaction Mechanism

The Claisen condensation proceeds through the formation of an enolate from benzyl cyanide, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. A subsequent elimination of the ethoxide group yields the desired β-ketonitrile. The use of a strong base, such as sodium ethoxide, is essential to drive the reaction to completion.[4]

Caption: Mechanism of 3-oxo-4-phenylbutanenitrile synthesis.

Experimental Protocol: Synthesis of α-Phenylacetoacetonitrile (A Representative Analog)

Materials:

-

Sodium (60 g, 2.6 gram atoms)

-

Absolute ethanol (700 cc)

-

Benzyl cyanide (234 g, 2 moles)

-

Dry ethyl acetate (264 g, 3 moles)

-

Glacial acetic acid

-

Methyl alcohol

Procedure:

-

A solution of sodium ethoxide is prepared from clean sodium and absolute alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.

-

To the hot solution, a mixture of pure benzyl cyanide and dry ethyl acetate is added.

-

The mixture is heated on a steam bath for two hours and then allowed to stand overnight.

-

The solidified sodium salt of the product is broken up, filtered, and washed with ether.

-

The sodium salt is dissolved in ice-cold water and acidified with glacial acetic acid to precipitate the α-phenylacetoacetonitrile.

-

The crude product is filtered, washed with water, and dried.

-

Recrystallization from methyl alcohol yields the purified product.

Table 1: Representative Yields for α-Phenylacetoacetonitrile Synthesis [3]

| Product | Yield | Melting Point |

| α-Phenylacetoacetonitrile (crude) | 54-60% | 88.5–89.5 °C |

| α-Phenylacetoacetonitrile (recryst.) | High Purity | 88.5–89.5 °C |

Step 2: Regioselective Synthesis of 5-Benzyl-3-aminopyrazole

The cyclocondensation of the unsymmetrical β-ketonitrile, 3-oxo-4-phenylbutanenitrile, with hydrazine presents the potential for the formation of two regioisomers: 5-benzyl-3-aminopyrazole and 3-benzyl-5-aminopyrazole. The regioselectivity of this reaction is a critical consideration.

Factors Influencing Regioselectivity

The regiochemical outcome of the reaction between a β-ketonitrile and hydrazine is primarily governed by the relative reactivity of the carbonyl and nitrile groups. The initial nucleophilic attack of a hydrazine nitrogen atom can occur at either electrophilic center.

-

Attack at the Carbonyl Carbon: This is generally the favored initial step, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second hydrazine nitrogen on the nitrile group leads to the formation of a 3-aminopyrazole.

-

Attack at the Nitrile Carbon: While less common, initial attack at the nitrile carbon followed by cyclization onto the carbonyl group would lead to the 5-aminopyrazole isomer.

In the case of 3-oxo-4-phenylbutanenitrile, the initial attack of hydrazine is expected to occur preferentially at the more electrophilic ketone carbonyl, leading to the desired 5-benzyl-3-aminopyrazole as the major product.[2]

Caption: Regioselectivity in the synthesis of 5-benzyl-3-aminopyrazole.

Experimental Protocol: Synthesis of 5-Aryl-3-aminopyrazoles (General Procedure)

A specific, detailed experimental protocol for the synthesis of 5-benzyl-3-aminopyrazole from 3-oxo-4-phenylbutanenitrile is not explicitly detailed in the searched literature. However, a general and representative procedure for the synthesis of 5-substituted 3-aminopyrazoles from β-ketonitriles is provided below, which can be adapted for the target molecule.[5][6]

Materials:

-

β-Ketonitrile (e.g., 3-oxo-4-phenylbutanenitrile)

-

Hydrazine hydrate

-

Ethanol

-

Triethylamine (optional, as a catalyst)

Procedure:

-

A mixture of the β-ketonitrile (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of triethylamine may be added.

-

The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Quantitative Data

While specific quantitative data for the regioselective synthesis of 5-benzyl-3-aminopyrazole was not found in the reviewed literature, studies on analogous systems consistently show a strong preference for the formation of the 3-aminopyrazole isomer when reacting a β-ketonitrile with unsubstituted hydrazine. The reaction of 3-oxo-3-phenylpropanenitrile with hydrazine, for example, is reported to yield the corresponding 3-amino-5-phenylpyrazole with high selectivity. It is highly probable that the reaction of 3-oxo-4-phenylbutanenitrile with hydrazine would similarly yield 5-benzyl-3-aminopyrazole as the major product with a high regioselectivity.

Table 2: Expected Regioselectivity and Yields (based on analogous reactions)

| Reactant 1 | Reactant 2 | Major Product | Minor Product | Expected Regioisomeric Ratio (Major:Minor) | Expected Yield |

| 3-Oxo-4-phenylbutanenitrile | Hydrazine Hydrate | 5-Benzyl-3-aminopyrazole | 3-Benzyl-5-aminopyrazole | >95:5 | Good to High |

Conclusion

The regioselective synthesis of 5-benzyl-3-aminopyrazole is most effectively achieved through a two-step process commencing with the Claisen condensation of benzyl cyanide and ethyl acetate to form 3-oxo-4-phenylbutanenitrile. Subsequent cyclocondensation of this β-ketonitrile with hydrazine hydrate proceeds with high regioselectivity to afford the desired 5-benzyl-3-aminopyrazole as the major product. This in-depth guide provides the fundamental principles, reaction mechanisms, and representative experimental protocols to enable researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block. Further optimization of reaction conditions for the specific substrate, 3-oxo-4-phenylbutanenitrile, may be beneficial to maximize yield and regioselectivity.

References

- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-1H-pyrazol-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological activities of 5-Benzyl-1H-pyrazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound, with the CAS number 150712-24-6, is a heterocyclic organic compound featuring a pyrazole ring substituted with a benzyl group at the 5-position and an amine group at the 3-position.[1] Its chemical structure and basic properties are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Isomer (1-benzyl-1H-pyrazol-5-amine) | Value for Analogue (3-Amino-5-phenylpyrazole) |

| Molecular Formula | C₁₀H₁₁N₃[1] | C₁₀H₁₁N₃[2] | C₉H₉N₃[3] |

| Molecular Weight | 173.22 g/mol | 173.22 g/mol [2] | 159.19 g/mol [3] |

| Melting Point | Data not available | 79-81 °C[2] | 124-127 °C[3] |

| Boiling Point | Data not available | 369.4 °C at 760 mmHg (Predicted)[2] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 1.17 (Predicted)[2] | Data not available |

Note: Experimental data for the target compound is limited. Data for the isomeric 1-benzyl-1H-pyrazol-5-amine and the analogous 3-Amino-5-phenylpyrazole are provided for comparative purposes.

Spectral Data

While specific spectra for this compound are not publicly available in the search results, typical spectral characteristics for aminopyrazole derivatives can be inferred. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl group (aromatic and methylene protons), the pyrazole ring proton, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the pyrazole ring and the benzyl substituent.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.22 g/mol ).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, general and widely applicable methods for the synthesis of 5-aminopyrazoles are well-documented.[5][6][7] The most common approaches involve the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

General Experimental Protocol for the Synthesis of 5-Substituted-1H-pyrazol-3-amines:

This protocol is a generalized procedure based on the reaction of β-ketonitriles with hydrazine.

Materials:

-

Appropriate β-ketonitrile (e.g., 4-phenyl-3-oxobutanenitrile for the synthesis of this compound)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve the β-ketonitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for several hours (typically 2-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Diagram 1: General Synthetic Workflow for 5-Aminopyrazoles

A generalized workflow for the synthesis of 5-aminopyrazoles.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily influenced by the nucleophilic character of the amino group and the aromatic pyrazole ring.

-

Reactivity of the Amino Group: The 3-amino group is a key site for further functionalization. It can undergo various reactions typical of primary amines, such as acylation, alkylation, and diazotization. These reactions are fundamental for the synthesis of a wide range of derivatives with potential biological activities.

-

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents.

-

Potential for Reactive Metabolites: The aminopyrazole motif has been identified as a potential "structural alert" for the formation of reactive metabolites in vivo.[8] Studies on other aminopyrazoles suggest that they can be bioactivated, potentially through oxidation to form reactive imine intermediates.[9] This is a critical consideration in drug development and safety assessment.

Biological and Pharmacological Profile

While no specific biological activities have been reported for this compound itself, the broader class of pyrazole derivatives is well-known for its diverse pharmacological properties.[10][11]

-

Kinase Inhibition: Pyrazole-based compounds are prominent scaffolds in the design of kinase inhibitors.[12][13] Notably, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[14] This suggests that this compound could also be a candidate for investigation as a kinase inhibitor.

Diagram 2: Potential Role as a Kinase Inhibitor

Hypothesized interaction of the compound with a kinase signaling pathway.

-

Other Potential Activities: Pyrazole derivatives have been reported to exhibit a wide range of other biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[10][11][15][16][17] The specific activity of this compound would require dedicated screening and investigation.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, its chemical properties and reactivity can be largely inferred from the well-established chemistry of aminopyrazoles. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it an interesting candidate for further synthesis and pharmacological evaluation. Future research should focus on obtaining detailed experimental data for this compound and exploring its potential as a lead structure in drug development programs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 4. 150712-24-6|this compound|BLD Pharm [bldpharm.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. paperpublications.org [paperpublications.org]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

Structural Characterization of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the key analytical techniques and experimental protocols for elucidating its molecular structure, presenting available spectroscopic and crystallographic data in a clear and comparative format.

Molecular Structure and Properties

This compound is a substituted pyrazole featuring a benzyl group at the 5-position and an amine group at the 3-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural formula and key properties are summarized below.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 150712-24-6 |

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. This section details the available data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR data provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 - 7.19 | m | 5H | Phenyl-H |

| 5.44 | s | 1H | Pyrazole C4-H |

| 4.89 | br s | 1H | NH (pyrazole) |

| 3.90 | s | 2H | CH₂ (benzyl) |

Solvent: CDCl₃, Frequency: 400 MHz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Fragment |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ = 174 | Molecular Ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. For the related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are observed for N-H, C-H, C=N, and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | N-H (amine) | Stretching |

| 3200 - 3100 | N-H (pyrazole) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2950 - 2850 | C-H (aliphatic) | Stretching |

| 1650 - 1550 | C=N, C=C (ring) | Stretching |

| 1500 - 1400 | C=C (aromatic) | Stretching |

Crystallographic Data

While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), a recent study on the closely related analogs 4-benzyl-1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole provides valuable insight into the expected solid-state conformation and intermolecular interactions.

Table 5: Representative Crystallographic Data from Analogous Structures

| Parameter | 4-benzyl-1H-pyrazole | 3,5-diamino-4-benzyl-1H-pyrazole |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| Key Bond Lengths (Å) | C-C (pyrazole-CH₂): 1.50 | C-C (pyrazole-CH₂): 1.51 |

| N-N (pyrazole): 1.36 | N-N (pyrazole): 1.38 | |

| Key Intermolecular Interactions | N-H···N hydrogen bonds | N-H···N and N-H···π hydrogen bonds |

This data suggests that this compound is likely to form strong intermolecular hydrogen bonds in the solid state involving the pyrazole and amine N-H donors and the pyrazole nitrogen acceptors.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

-

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.

-

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Structural Elucidation Workflow

The logical flow for the structural characterization of a novel compound like this compound is depicted in the following workflow diagram.

This guide provides a comprehensive summary of the structural characterization of this compound based on currently available data. The provided experimental protocols offer a foundation for researchers to obtain and verify the structural properties of this and related compounds. Further investigation, particularly single-crystal X-ray diffraction and acquisition of experimental ¹³C NMR and IR spectra, would provide a more complete and definitive structural profile.

Spectroscopic Profile of 5-Benzyl-1H-pyrazol-3-amine: A Technical Overview of ¹H and ¹³C NMR Data

For Immediate Release

Chemical Structure and Atom Numbering

The structural framework of 5-Benzyl-1H-pyrazol-3-amine is foundational to understanding its NMR spectra. The numbering convention used for the assignment of NMR signals is depicted in the following diagram.

Figure 1. Chemical structure of this compound with atom numbering.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the pyrazole ring proton, and the amine and pyrazole N-H protons. The anticipated chemical shifts (δ) in parts per million (ppm) are summarized below, assuming a standard deuterated solvent such as DMSO-d₆.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4 | ~5.5 - 6.0 | Singlet (s) | - | The chemical shift is influenced by the electron-donating amino group and the benzyl substituent. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | The signal is typically broad due to quadrupole broadening and exchange with the solvent. |

| CH₂ (H6) | ~3.8 - 4.2 | Singlet (s) | - | The methylene protons are adjacent to the pyrazole and benzyl rings. |

| Aromatic (H8, H9, H10, H11, H12) | ~7.1 - 7.4 | Multiplet (m) | - | The protons of the benzyl group will appear in the aromatic region. |

| N-H (H1) | ~10.0 - 12.0 | Broad Singlet (br s) | - | The pyrazole N-H proton is typically deshielded and appears downfield. |

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are detailed in the following table.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| C4 | ~90 - 100 | This pyrazole ring carbon is shielded by the adjacent nitrogen and amino group. |

| C3 | ~150 - 160 | The carbon bearing the amino group is significantly deshielded. |

| C5 | ~140 - 150 | The carbon attached to the benzyl group. |

| CH₂ (C6) | ~30 - 40 | The methylene carbon of the benzyl group. |

| Aromatic (C7) | ~138 - 142 | The quaternary carbon of the benzyl group attached to the pyrazole ring. |

| Aromatic (C8, C9, C10, C11, C12) | ~125 - 130 | The protonated carbons of the benzyl ring. |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyrazole derivatives.

Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a 5 mm NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

A wider spectral width will be needed (typically 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

Proton decoupling should be employed to simplify the spectrum and improve sensitivity.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data follows a structured workflow to ensure accurate structural elucidation.

Figure 2. Workflow for NMR-based structural analysis.

Mass Spectrometry Analysis of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Benzyl-1H-pyrazol-3-amine. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally similar aminopyrazole and benzylpyrazole derivatives to propose a likely fragmentation pattern and provide a robust analytical framework. This information is crucial for researchers involved in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the benzyl group and fragmentation of the pyrazole ring. The predicted quantitative data for the major ions are summarized in Table 1. This data is inferred from the analysis of related compounds and theoretical fragmentation pathways.

| Predicted Fragment | Structure | m/z (amu) | Relative Abundance (%) |

| Molecular Ion [M]˙⁺ | C₁₀H₁₁N₃˙⁺ | 173 | Moderate |

| [M-H]⁺ | C₁₀H₁₀N₃⁺ | 172 | Low |

| [M-NH₂]⁺ | C₁₀H₉N₂⁺ | 157 | Low |

| [M-C₇H₇]⁺ (loss of benzyl) | C₃H₄N₃⁺ | 82 | Moderate to High |

| Tropylium Cation | C₇H₇⁺ | 91 | High (often base peak) |

| Phenyl Cation | C₆H₅⁺ | 77 | Moderate |

Table 1: Predicted Mass Spectral Data for this compound

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the benzylic C-C bond cleavage and subsequent fragmentation of the pyrazole and benzyl moieties.

A significant fragmentation route is the cleavage of the bond between the pyrazole ring and the benzyl group, leading to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. The corresponding pyrazolyl fragment [M-C₇H₇]⁺ would appear at m/z 82. Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. The molecular ion [M]˙⁺ is expected at m/z 173. Other minor fragments may arise from the loss of small neutral molecules like HCN or N₂ from the pyrazole ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a detailed, generalized experimental protocol for the mass spectrometry analysis of this compound and related pyrazole derivatives. This protocol is based on standard procedures for the analysis of small organic molecules.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Dissolve a small amount of the sample (typically 0.1-1 mg) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The concentration should be approximately 1 mg/mL.

-

Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent) should be used.

3.2. Mass Spectrometer Parameters

The following parameters are typical for EI-MS analysis of small molecules and can be adapted for the specific instrument used.

| Parameter | Value | Justification |

| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and creating spectral libraries. |

| Ion Source Temperature | 200-250 °C | Ensures sample volatilization without thermal decomposition. |

| Mass Range | m/z 40-500 | Covers the molecular ion and expected fragment ions. |

| Scan Rate | 1-2 scans/sec | Provides sufficient data points across a chromatographic peak if using GC-MS. |

| Transfer Line Temp. | 250-280 °C | (For GC-MS) Prevents sample condensation between the GC and MS. |

Table 2: Recommended Mass Spectrometer Parameters

3.3. Data Acquisition and Analysis

-

Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Background Subtraction: If necessary, perform background subtraction to remove signals from solvent or column bleed.

-

Data Interpretation:

-

Identify the molecular ion peak (M˙⁺). For a compound containing an odd number of nitrogen atoms like this compound, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.

-

Identify the base peak (the most intense peak in the spectrum).

-

Analyze the major fragment ions and propose fragmentation mechanisms. Compare the observed m/z values with the predicted fragments in Table 1.

-

Utilize spectral databases (e.g., NIST, Wiley) to search for matches or similar compounds, though a direct match for this specific compound may not be available.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of a novel pyrazole compound like this compound.

Conclusion

Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 5-Benzyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By examining its characteristic vibrational modes, this document offers a foundational understanding for the structural elucidation and characterization of this and related pyrazole derivatives.

Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3450 - 3300 | Medium - Strong | N-H Stretching (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3150 - 3000 | Medium | C-H Stretching | Aromatic (Benzyl and Pyrazole Rings) |

| 2950 - 2850 | Weak - Medium | C-H Stretching | Aliphatic (Methylene Bridge -CH₂-) |

| ~1650 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1610 - 1580 | Medium | C=N Stretching | Pyrazole Ring |

| 1590 - 1450 | Medium - Strong | C=C Stretching | Aromatic (Benzyl and Pyrazole Rings) |

| 1495 - 1450 | Medium | C-H Bending | Aliphatic (Methylene Bridge -CH₂-) |

| 1380 - 1300 | Medium | C-N Stretching | Aromatic Amine |

| 770 - 730 | Strong | C-H Bending (Out-of-Plane) | Monosubstituted Benzene Ring |

| 700 - 680 | Strong | C-H Bending (Out-of-Plane) | Monosubstituted Benzene Ring |

Experimental Protocol for FT-IR Analysis

The following provides a standardized methodology for acquiring the FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound for structural verification and functional group analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound sample (solid)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's built-in pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking using the spectrometer's software.

-

Correlate the observed absorption bands with the expected vibrational frequencies of the functional groups present in this compound.

-

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound, from initial sample handling to final data interpretation and reporting.

Caption: Workflow for FT-IR Analysis of this compound.

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Benzyl-1H-pyrazol-3-amine

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Focused on solubility and stability, this document offers crucial data-driven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for advancing pyrazole-based compounds through the development pipeline, from initial screening to formulation.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural similarity to other pyrazole derivatives, such as 3-Amino-5-phenylpyrazole. The benzyl group, being larger and more lipophilic than a phenyl group, is expected to decrease aqueous solubility. The pyrazole core, with its capacity for hydrogen bonding, will influence its interaction with various solvents.[1][2]

Table 1: Predicted Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | 3-Amino-5-phenylpyrazole (Experimental) |

| Molecular Formula | C₁₀H₁₁N₃ | C₉H₉N₃ |

| Molecular Weight | 173.22 g/mol | 159.19 g/mol [3] |

| Melting Point (°C) | Data not available | 124-127 |

| pKa | Data not available | Data not available |

| LogP | Higher than 1.5 | 1.5[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] Both kinetic and thermodynamic solubility are key parameters evaluated during drug discovery and development.

Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a crucial parameter in early drug discovery for ranking compounds.[4][5][6]

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation development.[4][5][7]

Table 2: Expected Aqueous Solubility of this compound

| Solubility Type | Expected Range (µg/mL) | Rationale |

| Kinetic (pH 7.4) | < 50 | The increased lipophilicity from the benzyl group is likely to reduce kinetic solubility compared to simpler pyrazoles. |

| Thermodynamic (pH 7.4) | < 20 | Thermodynamic solubility is typically lower than kinetic solubility and will be further limited by the benzyl substituent. |

Table 3: General Solubility of Pyrazole Derivatives in Common Solvents

| Solvent | General Solubility | Rationale |

| Water | Low to moderate | The ability of the pyrazole ring to form hydrogen bonds can be offset by lipophilic substituents.[2] |

| Methanol | Moderate to high | Polar protic nature of methanol facilitates dissolution of polar pyrazole derivatives. |

| Ethanol | Moderate to high | Similar to methanol, ethanol is a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Moderate | A non-polar aprotic solvent that can dissolve less polar compounds. |

Stability Assessment

Evaluating the stability of a drug candidate under various stress conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[8][9][10][11] Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][12]

Table 4: Forced Degradation Study Design for this compound

| Stress Condition | Typical Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential for degradation of the amine or pyrazole ring. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for degradation, possibly at a different rate than acid hydrolysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | The amine and pyrazole ring may be susceptible to oxidation. |

| Thermal Degradation | Solid-state at 80°C for 7 days | To assess the intrinsic thermal stability of the molecule. |

| Photostability | Exposure to ICH Q1B specified light conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)[13][14][15] | To determine if the compound is light-sensitive. |

Experimental Protocols

Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a test compound using nephelometry.

Figure 1: Workflow for a typical kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

Figure 2: Workflow for the shake-flask thermodynamic solubility assay.

Forced Degradation and Stability-Indicating Method Development

This workflow illustrates the process of conducting forced degradation studies and developing a stability-indicating HPLC method.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. database.ich.org [database.ich.org]

- 12. onyxipca.com [onyxipca.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. pharmtech.com [pharmtech.com]

Tautomerism in 5-Benzyl-3-aminopyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-3-aminopyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. A critical aspect of their chemistry, which dictates their reactivity, binding modes with biological targets, and overall physicochemical properties, is the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibrium in 5-benzyl-3-aminopyrazoles, detailing the structural and environmental factors that influence this balance. It includes a review of synthetic methodologies, experimental protocols for characterization, and the biological implications of their tautomeric forms, with a focus on their role in inhibiting key signaling pathways relevant to drug development.

Introduction to Tautomerism in Aminopyrazoles

Pyrazole derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals.[1][2] The presence of an amino group on the pyrazole ring introduces the possibility of prototropic tautomerism, a dynamic equilibrium involving the migration of a proton. In the case of 5-benzyl-3-aminopyrazoles, this primarily manifests as an annular tautomerism between the 3-amino-5-benzyl-1H-pyrazole (the 3-amino tautomer) and the 5-amino-3-benzyl-1H-pyrazole (the 5-amino tautomer).

The position of this equilibrium is not fixed and is influenced by a delicate interplay of electronic effects of substituents, the polarity of the solvent, temperature, and the physical state (solution or solid).[3][4] Understanding and controlling this tautomeric balance is paramount for rational drug design, as the different tautomers can exhibit distinct biological activities and binding affinities for their targets.

Synthesis of 5-Benzyl-3-aminopyrazoles

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of β-ketonitriles with hydrazine or its derivatives.[5][6]

General Synthetic Pathway

The synthesis of 5-benzyl-3-aminopyrazole typically proceeds via the reaction of a benzyl-substituted β-ketonitrile with hydrazine hydrate. The reaction involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the aminopyrazole.

Experimental Protocol: Synthesis of 5-Benzyl-3-aminopyrazole

Materials:

-

Benzylacetonitrile

-

Sodium ethoxide

-

Ethyl acetate

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Preparation of the β-ketonitrile (3-oxo-4-phenylbutanenitrile): A solution of benzylacetonitrile in ethyl acetate is added dropwise to a freshly prepared solution of sodium ethoxide in ethanol at 0-5°C. The mixture is stirred at room temperature overnight. The resulting sodium salt of the β-ketonitrile is then neutralized with aqueous hydrochloric acid and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude β-ketonitrile.

-

Cyclization with Hydrazine: The crude 3-oxo-4-phenylbutanenitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise. The reaction mixture is then refluxed for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is evaporated in vacuo. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-benzyl-3-aminopyrazole.

Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form and the quantification of the tautomeric ratio in different environments are achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism.[7] In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed. The integration of these signals allows for the determination of the tautomeric ratio. Key diagnostic signals include the chemical shifts of the pyrazole ring protons and carbons, as well as the NH and NH₂ protons. In many cases, proton exchange can lead to broadened signals or an averaged spectrum, requiring low-temperature NMR studies to resolve the individual tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the different tautomers.[8][9] The stretching frequencies of the N-H bonds (of the pyrazole ring and the amino group) and the C=N and C=C bonds within the pyrazole ring can differ between the 3-amino and 5-amino forms. These differences can be used to identify the predominant tautomer in the solid state (using KBr pellets or ATR-FTIR) or in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[10] It reveals the precise location of the protons and the bonding arrangement within the crystal lattice. This technique is invaluable for validating the results obtained from computational studies and other spectroscopic methods.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers. Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium towards the 5-amino form.[4][11]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio in solution.[3] More polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For instance, in DMSO, a polar aprotic solvent, a different tautomeric ratio may be observed compared to a nonpolar solvent like chloroform.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Tautomer Ratio (3-amino : 5-amino) | Reference |

| General Trend for 3(5)-aminopyrazoles | ||

| Nonpolar Solvents (e.g., CDCl₃) | Predominantly 3-amino | [3] |

| Polar Aprotic Solvents (e.g., DMSO-d₆) | Mixture of tautomers, ratio dependent on substituents | [3] |

| Polar Protic Solvents (e.g., Methanol-d₄) | Equilibrium can shift further, influenced by H-bonding | [12] |

Note: This table represents general trends observed for aminopyrazoles and highlights the need for specific experimental determination for 5-benzyl-3-aminopyrazole.

Biological Significance and Signaling Pathways

Aminopyrazole derivatives are recognized as privileged scaffolds in drug discovery, particularly as inhibitors of protein kinases.[1][13][14][15][16] These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase Inhibition

The tautomeric form of a 5-benzyl-3-aminopyrazole inhibitor can significantly impact its binding affinity to the ATP-binding pocket of a kinase. The hydrogen bonding pattern between the inhibitor and the kinase hinge region is often critical for potent inhibition, and the different tautomers present distinct hydrogen bond donor and acceptor sites.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in cytokine signaling, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[13] 4-Amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs.

Conclusion

The tautomerism of 5-benzyl-3-aminopyrazoles is a fundamental aspect of their chemical behavior with profound implications for their application in drug discovery. The equilibrium between the 3-amino and 5-amino tautomers is dynamic and sensitive to the molecular environment. A thorough understanding and characterization of this tautomeric landscape are essential for the rational design of potent and selective inhibitors targeting key biological pathways. Further research focusing on the quantitative determination of tautomeric ratios for specific 5-benzyl-3-aminopyrazole derivatives in various solvents and co-crystallization with their biological targets will be invaluable for advancing this promising class of compounds in drug development pipelines.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Benzyl-1H-pyrazol-3-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. The document details the primary synthetic pathways, starting materials, experimental protocols, and relevant biological context, including its interaction with key signaling pathways.

Introduction

This compound is a substituted pyrazole that serves as a crucial building block in the development of various pharmacologically active compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide focuses on the most common and efficient methods for the synthesis of the title compound, providing researchers with the necessary information to produce it in a laboratory setting.

Synthetic Pathways and Starting Materials

The most direct and widely employed method for the synthesis of 5-substituted-3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. For the synthesis of this compound, the key starting material is 3-oxo-4-phenylbutanenitrile .

Primary Synthetic Route: Cyclization of 3-oxo-4-phenylbutanenitrile with Hydrazine

The core of the synthesis involves the reaction of 3-oxo-4-phenylbutanenitrile with hydrazine hydrate. The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic this compound.

Table 1: Starting Materials and Reagents

| Starting Material/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-oxo-4-phenylbutanenitrile | 19212-27-2 | C₁₀H₉NO | 159.19 |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Procedure:

-

To a solution of 3-oxo-4-phenylbutanenitrile (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 equivalents).

-

The reaction mixture is then heated at reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. A common method for purification of aminopyrazoles is recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Note: The optimal reaction conditions (solvent, temperature, and time) and purification method may need to be determined empirically to achieve the best yield and purity.

Table 2: Plausible Reaction Parameters and Expected Outcome

| Parameter | Value/Description |

| Starting Material | 3-oxo-4-phenylbutanenitrile |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Work-up | Solvent evaporation |

| Purification | Recrystallization or Column Chromatography |

| Expected Yield | Moderate to good (yields for analogous reactions are often in the range of 70-95%) |

Visualization of Synthetic and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Derivatives of benzyl-pyrazoles have been implicated as inhibitors of key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate the potential interaction of this compound or its derivatives with the mTOR and RIP1 kinase signaling pathways.

mTOR Signaling Pathway

Caption: Potential inhibition of the mTOR signaling pathway by benzyl-pyrazole derivatives.

RIP1 Kinase Signaling Pathway

Caption: Potential inhibition of the RIP1 kinase signaling pathway by benzyl-pyrazole derivatives.

Conclusion

The synthesis of this compound is a straightforward process achievable through the cyclization of 3-oxo-4-phenylbutanenitrile with hydrazine. This technical guide provides a foundational understanding of the synthetic methodology and highlights the potential of the resulting compound and its derivatives as modulators of critical biological pathways. Further optimization of the reaction conditions and in-depth biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds.

The Discovery and First Synthesis of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and seminal synthesis of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the foundational synthetic methodology, presents key quantitative data, and contextualizes its relevance within established biological signaling pathways.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors and other targeted therapies.[3][4][5] this compound (CAS No. 150712-24-6) emerges from this rich chemical history as a compound with considerable potential for further derivatization and investigation in drug development programs.

Discovery and First Synthesis

While a singular, definitive publication marking the "first" synthesis of this compound is not readily apparent in the historical literature, its preparation logically follows the most versatile and well-established method for synthesizing 5-aminopyrazoles: the condensation of a β-ketonitrile with hydrazine.[6][7] This classical approach, foundational in heterocyclic chemistry, provides a reliable and efficient route to the pyrazole core. The logical precursor, 3-oxo-4-phenylbutanenitrile, reacts with hydrazine in a cyclocondensation reaction to yield the target compound. A representative and detailed protocol for this synthesis has been published, providing a definitive method for its preparation.[8]

Synthesis Workflow

The synthesis of this compound from 3-oxo-4-phenylbutanenitrile and hydrazine is a two-step process within a single pot, beginning with the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

Experimental Protocols

The following is a detailed experimental protocol for the first described synthesis of this compound.[8]

Reaction: Synthesis of this compound

Reagents:

-

3-Oxo-4-phenylbutanenitrile (3.64 mmol, 1.0 eq)

-

Hydrazine monohydrate (3.64 mmol, 1.0 eq)

-

Ethanol (16 mL)

-

Dichloromethane

-

Hexane

-

Ether

Procedure:

-

A solution of 3-oxo-4-phenylbutanenitrile (0.58 g, 3.64 mmol) and hydrazine monohydrate (0.177 mL, 3.64 mmol) in ethanol (16 mL) was prepared in a round-bottom flask.

-

The reaction mixture was heated to reflux and maintained for 3 hours.

-

Upon completion, the mixture was cooled to room temperature (25 °C).

-

The solvent was removed under reduced pressure.

-

The residue was extracted with dichloromethane.

-

The crude product was solidified and triturated with a 1:1 mixture of hexane and ether.

-

The solid product was collected by filtration to yield this compound.

Quantitative Data

The synthesis protocol provides the following quantitative data for the preparation of this compound.

| Parameter | Value | Reference |

| Yield | 60% | [8] |

| Starting Amount (3-Oxo-4-phenylbutanenitrile) | 0.58 g | [8] |

| Product Amount | 0.38 g | [8] |

| Reaction Time | 3 hours | [8] |

| Reaction Temperature | Reflux | [8] |

Biological Context and Potential Signaling Pathways

Derivatives of 5-aminopyrazole are widely recognized for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][9] A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[][11] Several pyrazole-containing compounds have been identified as inhibitors of mTOR (mechanistic target of rapamycin), a central kinase in this pathway.[12][13] While the specific biological targets of this compound are a subject for further investigation, its structural similarity to known kinase inhibitors suggests it may also function through the modulation of such pathways. The inhibition of the mTOR signaling pathway by small molecules can lead to the induction of autophagy, a cellular self-degradation process that can have tumor-suppressive effects.[14][15]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for a pyrazole-based inhibitor.

Conclusion

This compound, synthesized through a classical and robust cyclocondensation reaction, represents a valuable scaffold for medicinal chemistry research. Its structural features are common to a class of compounds known to interact with critical biological pathways, such as the mTOR signaling cascade. The detailed synthetic protocol and contextual biological information provided in this guide are intended to support further research and development efforts in the pursuit of novel therapeutics.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]